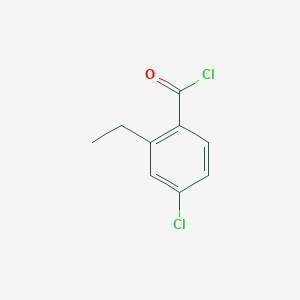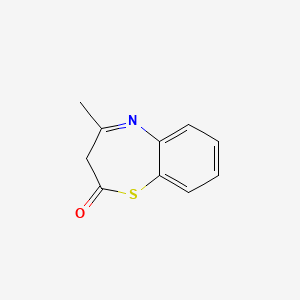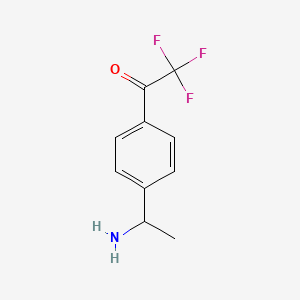
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(1-aminoethyl)phenylboronic acid with 2,2,2-trifluoroacetophenone under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent such as toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The trifluoroethanone moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the trifluoroethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylethylamine: Similar structure but lacks the trifluoroethanone moiety.
4-(1-Aminoethyl)phenol: Similar structure but contains a hydroxyl group instead of the trifluoroethanone moiety.
®-(4-(1-Aminoethyl)phenyl)methanol: Similar structure but contains a methanol group instead of the trifluoroethanone moiety.
Uniqueness
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s stability and reactivity, making it valuable for various applications in scientific research.
Eigenschaften
CAS-Nummer |
675855-73-9 |
|---|---|
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
1-[4-(1-aminoethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H10F3NO/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-6H,14H2,1H3 |
InChI-Schlüssel |
MVEUREFCXLGEDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
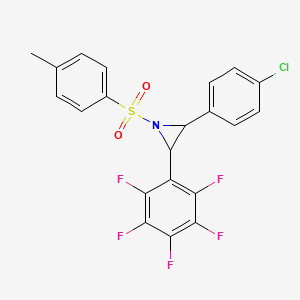

![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
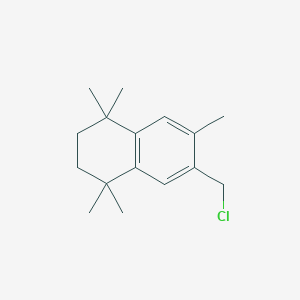
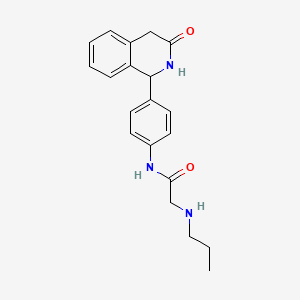
![Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B13945610.png)
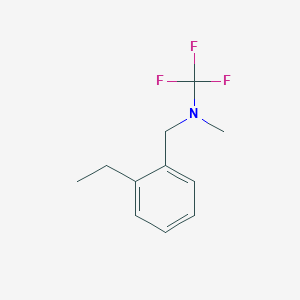
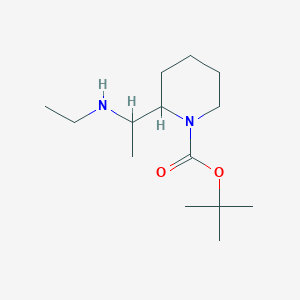
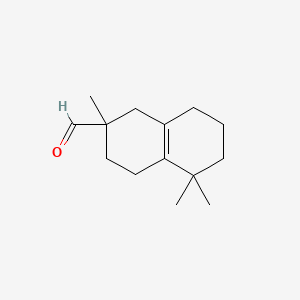
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

